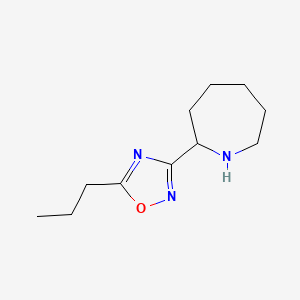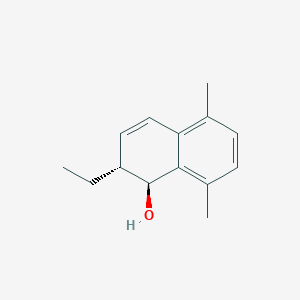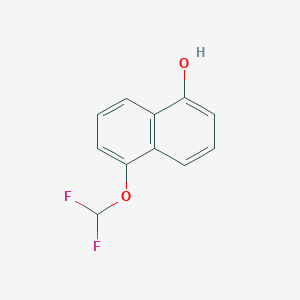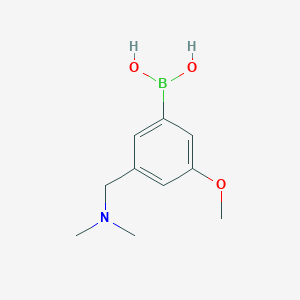
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile is an organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and a suitable nitrile source under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group may yield primary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmaceutical agent.
Medicine: Potential use in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(4-bromophenyl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a bromine atom instead of chlorine.
(E)-2-(4-fluorophenyl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its bromine or fluorine analogs.
Propriétés
Formule moléculaire |
C11H11ClN2 |
|---|---|
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)8-10(7-13)9-3-5-11(12)6-4-9/h3-6,8H,1-2H3/b10-8- |
Clé InChI |
XWVICHJROMBTEV-NTMALXAHSA-N |
SMILES isomérique |
CN(C)/C=C(/C#N)\C1=CC=C(C=C1)Cl |
SMILES canonique |
CN(C)C=C(C#N)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11895056.png)


![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B11895076.png)




![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)

